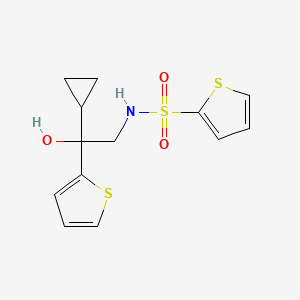
(R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H20N4O2 and a molecular weight of 264.32 g/mol
Wirkmechanismus
Target of Action
Related compounds, such as imidazo[1,2-a]pyridines, have been shown to interact with a variety of targets, including phosphatidylinositol-3-kinases (pi3k), which are lipid kinases that regulate various cellular functions including cell proliferation, growth, and differentiation .
Mode of Action
It is known that related compounds can act against the human pi3kα active site, exhibiting potent to moderate activity against cancer cell lines such as mcf-7 and hela .
Biochemical Pathways
Related compounds have been shown to influence the pi3k/akt signaling pathway, which plays a crucial role in regulating cell survival and apoptosis .
Result of Action
Related compounds have demonstrated cytotoxicity against hela and mcf-7 cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyrazin-2-ylamine with tert-butyl pyrrolidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process may also include steps to ensure the stereoselectivity of the compound, which is crucial for its biological activity.
Analyse Chemischer Reaktionen
Types of Reactions: (R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Industry: It can be used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
(S)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate
tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate (racemic mixture)
Other pyrrolidine derivatives with different substituents
This comprehensive overview provides a detailed understanding of (R)-tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-4-10(9-17)16-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHCVNXEEKFMLU-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide](/img/structure/B2912874.png)
![(2E)-4-(dimethylamino)-N-[6-oxo-2-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazin-7-yl]but-2-enamide](/img/structure/B2912878.png)


![N-[4-(dimethylsulfamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B2912882.png)
![Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate](/img/structure/B2912884.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912889.png)
![N-(3-acetamidophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2912890.png)

![3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2912893.png)

![ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate](/img/structure/B2912895.png)
![3-Bromo-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2912896.png)
